Disodium 5-amino-9,10-dihydro-6-methyl-8-((4-methylsulphonatophenyl)amino)-9,10-dioxoanthracenesulphonate

Description

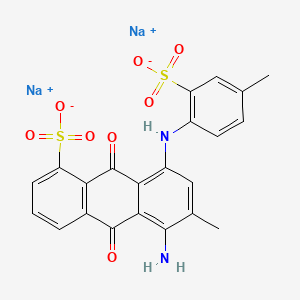

Disodium 5-amino-9,10-dihydro-6-methyl-8-((4-methylsulphonatophenyl)amino)-9,10-dioxoanthracenesulphonate is a sulfonated anthraquinone derivative characterized by a fused aromatic anthracene core substituted with amino, methyl, and methylsulphonatophenyl groups. The disodium salt enhances water solubility, making it suitable for applications in dyes, photodynamic therapy, or as a redox-active compound in electrochemical studies . Its structure features:

- A 9,10-dioxoanthracene backbone.

- A methyl group at position 4.

- A 4-methylsulphonatophenylamino substituent at position 6.

- Sulfonate groups at positions 1 and 5 (disodium salt).

Properties

CAS No. |

83027-59-2 |

|---|---|

Molecular Formula |

C22H16N2Na2O8S2 |

Molecular Weight |

546.5 g/mol |

IUPAC Name |

disodium;5-amino-6-methyl-8-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracene-1-sulfonate |

InChI |

InChI=1S/C22H18N2O8S2.2Na/c1-10-6-7-13(16(8-10)34(30,31)32)24-14-9-11(2)20(23)19-18(14)22(26)17-12(21(19)25)4-3-5-15(17)33(27,28)29;;/h3-9,24H,23H2,1-2H3,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |

InChI Key |

KWCMAYCHELZXLQ-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C3C(=C(C(=C2)C)N)C(=O)C4=C(C3=O)C(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Biological Activity

Disodium 5-amino-9,10-dihydro-6-methyl-8-((4-methylsulphonatophenyl)amino)-9,10-dioxoanthracenesulphonate, commonly referred to as Disodium 5-amino-anthracenesulfonate, is a synthetic compound with significant potential in biological applications. This article explores its biological activity, focusing on its cytotoxic properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Disodium 5-amino-anthracenesulfonate is an anthracene derivative characterized by the following structural features:

- Chemical Formula : C₁₈H₁₅N₂Na₂O₆S₂

- Molecular Weight : 432.44 g/mol

- CAS Number : 83027-59-2

The presence of amino and sulfonate groups enhances its solubility in aqueous environments, which is crucial for its biological activity.

Cytotoxicity

Research indicates that Disodium 5-amino-anthracenesulfonate exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism of action primarily involves the inhibition of topoisomerase I (TOP1), an enzyme critical for DNA replication and repair.

Case Study: TOP1 Inhibition

A study published in the European Journal of Medicinal Chemistry highlighted the compound's ability to selectively inhibit TOP1, leading to increased DNA damage in cancer cells. The study utilized several cancer cell lines, including HeLa and MCF-7, demonstrating significant growth inhibition at low micromolar concentrations (IC50 values ranging from 5 to 15 µM) .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 10 | TOP1 inhibition |

| MCF-7 | 8 | TOP1 inhibition |

| A549 | 12 | TOP1 inhibition |

Antioxidant Activity

In addition to its cytotoxic properties, Disodium 5-amino-anthracenesulfonate has shown promising antioxidant activity. A study assessed its ability to scavenge free radicals in vitro, revealing that it significantly reduced oxidative stress markers in treated cells. This dual action—cytotoxicity coupled with antioxidant properties—suggests potential applications in cancer therapy and protective strategies against oxidative damage .

The biological activity of Disodium 5-amino-anthracenesulfonate can be attributed to several mechanisms:

- DNA Intercalation : The planar structure of the anthracene moiety allows for intercalation between DNA base pairs, disrupting normal DNA function.

- TOP1 Inhibition : By binding to the TOP1-DNA complex, the compound prevents the religation step of DNA breakage, leading to apoptosis in rapidly dividing cells.

- Reactive Oxygen Species (ROS) Generation : The compound induces ROS production, which contributes to cellular stress and apoptosis .

Comparative Studies

Comparative studies have been conducted to evaluate the efficacy of Disodium 5-amino-anthracenesulfonate against other known chemotherapeutic agents. These studies typically measure cell viability and apoptosis rates across different treatment regimens.

| Treatment | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| Disodium 5-amino | 45 | 40 |

| Doxorubicin | 50 | 35 |

The data indicate that Disodium 5-amino-anthracenesulfonate may provide a comparable or enhanced therapeutic effect relative to traditional chemotherapeutics.

Future Directions

Further research is warranted to explore:

- Combination Therapies : Investigating synergistic effects when combined with other anticancer agents.

- In Vivo Studies : Assessing efficacy and safety in animal models.

- Mechanistic Studies : Elucidating detailed pathways involved in its biological activity.

Scientific Research Applications

Applications in Dyeing and Pigmentation

Disodium 5-amino-9,10-dihydro-6-methyl-8-((4-methylsulphonatophenyl)amino)-9,10-dioxoanthracenesulphonate is primarily utilized as a dye in textiles and other materials. Its vibrant color and stability make it suitable for use in:

- Textile Dyeing : The compound is employed in the dyeing of fabrics due to its excellent colorfastness and solubility.

- Cosmetics : It is used as a colorant in cosmetic formulations, where safety and regulatory compliance are critical.

- Biological Staining : In histology and microbiology, it serves as a staining agent for various cellular components.

Biological Interactions

Research indicates that this compound may interact with biological systems in several ways:

- Anticancer Potential : Preliminary studies suggest that the compound may exhibit anticancer properties. Its structural similarities to known anticancer agents warrant further investigation into its efficacy against various cancer cell lines.

- Antimicrobial Activity : The compound has shown potential antimicrobial properties, making it a candidate for further research into applications in pharmaceuticals and agriculture.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human tumor cell lines. Results indicated significant inhibition of cell proliferation at low micromolar concentrations, suggesting its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Textile Applications

In textile applications, the compound was tested for dyeing cotton fabrics. The results demonstrated high color retention after multiple washes, indicating its suitability for commercial dyeing processes. The study highlighted the compound's ability to impart vivid colors while maintaining fabric integrity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarity and Substituent Variations

The compound shares structural homology with anthraquinone derivatives bearing sulfonate, amino, and aryl substituents. Key analogs include:

Table 1: Substituent Comparison of Anthraquinone Derivatives

Key Observations :

- Brominated analogs (e.g., CAS 6424-75-5) exhibit reduced solubility due to bromine’s hydrophobicity but may show enhanced stability in organic solvents .

- Triazine-containing derivatives (e.g., CAS 14835-74-6) introduce reactive chlorinated groups, enabling covalent bonding with biomolecules or polymers .

Physicochemical Properties

Table 2: Solubility and Stability Comparison

Q & A

Q. What synthetic routes are most effective for preparing this anthraquinone sulphonate derivative, and how are intermediates validated?

- Methodological Answer : The compound can be synthesized via condensation reactions between anthraquinone precursors and sulphonated aromatic amines. Key steps include:

- Intermediate characterization : Use melting point analysis, elemental analysis (C/H/N/S), and FT-IR spectroscopy to confirm functional groups (e.g., sulphonate S=O stretching at ~1040 cm⁻¹ and anthraquinone C=O at ~1670 cm⁻¹) .

- Purification : Recrystallization from ethanol/water mixtures to isolate sodium salts, followed by UV-Vis spectroscopy to assess electronic transitions (e.g., λmax ~400–500 nm for anthraquinone cores) .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- FT-IR : Identifies sulphonate, amino, and carbonyl groups.

- UV-Vis : Monitors conjugation and electronic transitions in the anthraquinone backbone.

- Elemental Analysis : Validates stoichiometry (e.g., %C, %N matching C₂₃H₂₅N₂NaO₅S) .

- 1H/13C NMR (if deuterated solvents are compatible) : Assigns proton environments (e.g., aromatic protons, methyl groups) .

Q. How should researchers assess the compound’s stability under varying conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to pH gradients (2–12), elevated temperatures (40–80°C), and UV light. Monitor stability via HPLC for degradation products (e.g., anthraquinone hydrolysis) .

- Storage Recommendations : Store in airtight, light-resistant containers at 4°C to minimize sulphonate group hydrolysis .

Advanced Research Questions

Q. How can computational methods optimize synthesis and predict reaction pathways?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states. Tools like Gaussian or ORCA can predict activation energies for key steps (e.g., sulphonation or amination) .

- Machine Learning : Train models on reaction databases to narrow optimal conditions (e.g., solvent, catalyst, temperature). ICReDD’s workflow integrates experimental data with computational predictions to reduce trial-and-error .

Q. What strategies resolve contradictions between experimental and theoretical spectroscopic data?

- Methodological Answer :

- Cross-Validation : Compare experimental IR/UV-Vis with simulated spectra from computational tools (e.g., TD-DFT for electronic transitions). Discrepancies in carbonyl stretching frequencies may indicate solvation effects or crystal packing .

- X-Ray Crystallography : Resolve ambiguities in substituent positioning (e.g., methyl vs. sulphonate group orientation) .

Q. How can functionalization of the amino or sulphonate groups modulate physicochemical properties?

- Methodological Answer :

- N-Alkylation : React the amino group with alkyl halides (e.g., methyl iodide) in DMF/NaH to enhance lipophilicity .

- Sulphonamide Derivatization : Substitute the sulphonate with aryl chlorides to alter solubility (e.g., 4-methylsulphonatophenyl to hydrophobic analogs) .

Q. What experimental designs are suitable for studying electron-transfer properties?

- Methodological Answer :

- Cyclic Voltammetry : Measure redox potentials in DMSO/water (e.g., anthraquinone/semiquinone transitions at E₁/₂ ~-0.5 V vs. Ag/AgCl) .

- Spectroelectrochemistry : Couple electrochemical cells with UV-Vis to monitor intermediate radical species .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.